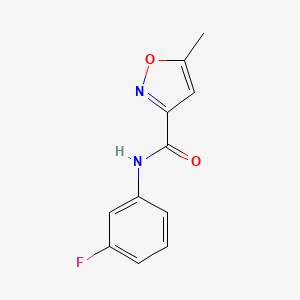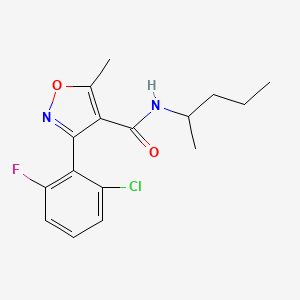
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an essential role in the regulation of mitosis. MLN8054 has been shown to inhibit the proliferation of cancer cells and has potential as an anti-cancer agent.
Mecanismo De Acción
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is a selective inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitosis. 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide inhibits the activity of Aurora A kinase, leading to defects in mitotic spindle formation and chromosome alignment. This ultimately results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide induces cell cycle arrest and apoptosis. 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is its selectivity for Aurora A kinase. This allows for more specific targeting of cancer cells and may reduce the risk of off-target effects. However, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has limitations as well. It has poor solubility in water, which can make it difficult to work with in some experimental settings. In addition, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the investigation of the anti-angiogenic effects of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide and their potential role in cancer therapy. Finally, there is interest in exploring the use of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide in combination with other anti-cancer agents to improve its efficacy.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been extensively studied as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been tested in preclinical models of several types of cancer, including breast, lung, and colon cancer. In these studies, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-pentan-2-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2/c1-4-6-9(2)19-16(21)13-10(3)22-20-15(13)14-11(17)7-5-8-12(14)18/h5,7-9H,4,6H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGPXOSBIRKGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4433629.png)
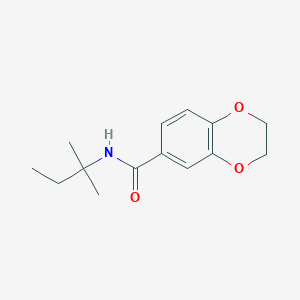
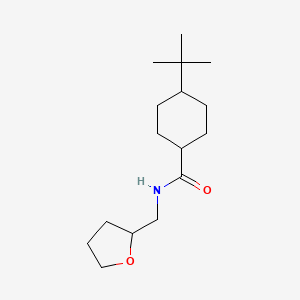

![N-[2-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B4433675.png)
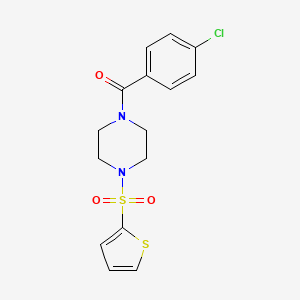
![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4433699.png)
![6-methyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4433704.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4433716.png)
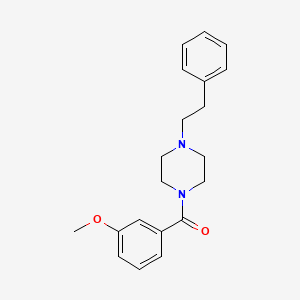
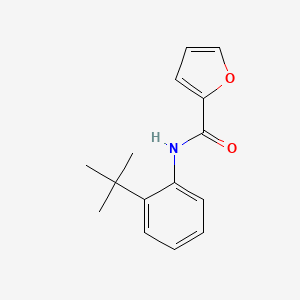

![1-(2-furylmethyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4433734.png)
